molecular formula C18H17FN2O2 B11074106 Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-

Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-

Cat. No.: B11074106
M. Wt: 312.3 g/mol
InChI Key: SPBDRZDIRIYSQK-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound with a unique structure that includes a fluorobenzoyl group and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multicomponent reactions. One approach involves the reaction of 2-aminoarylaldehydes with aryl methyl ketones under basic conditions. This method can yield the desired compound with high efficiency, creating multiple bonds in a single synthetic operation .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

11-(4-fluorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C18H17FN2O2/c19-15-6-4-13(5-7-15)18(23)20-9-12-8-14(11-20)16-2-1-3-17(22)21(16)10-12/h1-7,12,14H,8-11H2

InChI Key

SPBDRZDIRIYSQK-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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